molecular formula C17H16N2O3 B1684518 3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone CAS No. 215543-92-3

3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone

Cat. No. B1684518
M. Wt: 296.32 g/mol
InChI Key: JNDVEAXZWJIOKB-JYRVWZFOSA-N
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Description

“3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone” is a small molecule . It belongs to the class of organic compounds known as indolines, which are compounds containing an indole moiety, consisting of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .


Molecular Structure Analysis

The molecular formula of the compound is C17H16N2O3 . The average weight is 296.3205 and the monoisotopic weight is 296.116092388 .


Physical And Chemical Properties Analysis

The compound is a small molecule . Further physical and chemical properties are not available in the resources.

Scientific Research Applications

Antitumor Activity

Research on substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, which share a structural similarity with the target compound, has demonstrated potential antitumor properties. These compounds were found to inhibit the growth of tumor cells by blocking cell cycle progression in colon adenocarcinoma HT-29 cells, indicating their utility in cancer treatment strategies (Andreani et al., 2005).

Organic Synthesis and Functionalization

In the realm of organic synthesis, research on the palladium-catalyzed oxidative coupling of N-substituted indoles or their carboxylic acid derivatives with alkynes has shown the effective synthesis of heteroarenes possessing di-, tri-, and tetracyclic cores. This methodology is applicable to the synthesis of complex organic structures, some of which exhibit intense fluorescence in the solid state, suggesting applications in materials science and chemical sensing (Yamashita et al., 2009).

Antimicrobial Activities

Facile and green syntheses of substituted-2-(N-methylindole-3-carbonyl)-3-(N-methyl pyrrol-2-yl) acrylonitriles have been reported, demonstrating significant antibacterial and antifungal activities. This indicates the potential use of these compounds in developing new antimicrobial agents (Thirupathi et al., 2013).

Solar Cell Applications

Indolinone-substituted methanofullerenes have been studied as electron acceptors in polymer–fullerene solar cells. These compounds are easier to synthesize and purify than standard fullerene derivatives and show promise in improving the efficiency of organic solar cells (Valitov et al., 2012).

properties

IUPAC Name

3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDVEAXZWJIOKB-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415361
Record name su5402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone

CAS RN

215543-92-3
Record name su5402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone
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3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone
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3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone

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